Conformational Preference and Dynamic Behavior: Tris(dimethylamino)methane vs. Tris(diethylamino)methane by Variable-Temperature NMR
TDAM adopts a gauche,gauche,gauche conformation due to its lower steric demand, while the more crowded analog tris(diethylamino)methane adopts an anti,gauche,gauche arrangement [1]. This difference in ground-state conformation influences reactivity and can be a critical factor in stereoselective applications.
| Evidence Dimension | Conformational preference (ground state) |
|---|---|
| Target Compound Data | gauche, gauche, gauche conformation |
| Comparator Or Baseline | tris(diethylamino)methane: anti, gauche, gauche conformation |
| Quantified Difference | Qualitative difference in conformational arrangement; barrier to interconversion not reported for this specific pair but studied extensively for the series. |
| Conditions | Variable-temperature NMR (neat liquids and frozen state), molecular mechanics calculations [1] |
Why This Matters
The distinct conformational preference of TDAM may impact its orientation in transition states and its selectivity in aminomethylenation reactions where steric bulk is a key determinant of product distribution.
- [1] Anderson, J. E., Casarini, D., Lunazzi, L., & Mazzanti, A. (1996). Conformational Dynamics of Triple Rotors: Tris(dimethylamino)methane, Triisopropylamine, and Related Molecules. The Journal of Organic Chemistry, 61(4), 1290-1296. View Source
